molecular formula C7H12ClF4NO B2953326 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride CAS No. 1823245-41-5

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride

Cat. No.: B2953326
CAS No.: 1823245-41-5
M. Wt: 237.62
InChI Key: AMHVLQHXJIKMFA-UHFFFAOYSA-N
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Description

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride (CAS 1823245-41-5) is a fluorinated azepane derivative of high interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C7H12ClF4NO and a molecular weight of 237.62 g/mol, is characterized by its azepane ring, a seven-membered nitrogen-containing heterocycle, which is substituted with both fluoro and trifluoromethyl groups on adjacent carbon atoms . The presence of multiple fluorine atoms is a common strategy in modern lead optimization, as it can significantly influence a molecule's pharmacokinetic properties, metabolic stability, lipophilicity, and binding affinity. The specific steric and electronic effects conferred by the 5-fluoro and 4-(trifluoromethyl) substituents on the ring structure make this compound a valuable scaffold for constructing more complex molecules. Researchers utilize this chemical building block in various applications, including as a key intermediate in the synthesis of potential pharmaceutical candidates, particularly in the development of enzyme inhibitors or receptor modulators where the azepane ring serves as a core structure. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and the material should be stored under recommended conditions. For a comprehensive specification sheet, including detailed safety information (available via MSDS), analytical data (such as HPLC and NMR), and a Certificate of Analysis (COA), please contact us. Global shipping is available .

Properties

IUPAC Name

5-fluoro-4-(trifluoromethyl)azepan-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F4NO.ClH/c8-5-1-3-12-4-2-6(5,13)7(9,10)11;/h5,12-13H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHVLQHXJIKMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(C1F)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride typically involves the introduction of fluorine atoms into the azepane ring. One common method involves the reaction of a suitable azepane precursor with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepane oxides, while reduction can produce azepane alcohols or amines.

Scientific Research Applications

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride is a synthetic compound with a unique molecular structure featuring a fluorine atom and a trifluoromethyl group attached to an azepan ring. It has a molecular formula of C7H12ClF4NOC₇H₁₂ClF₄NO and a molar mass of approximately 237.62 g/mol. This compound is being explored for applications in medicinal chemistry and materials science due to its chemical properties and biological activities.

Potential Applications

This compound exhibits biological activity, especially in pharmacological contexts. Its structural features suggest it can interact with biological targets like receptors and enzymes involved in metabolic pathways. Preliminary studies suggest it might have antimicrobial properties, making it a candidate for pharmaceutical agent development.

Reported applications include:

  • Medicinal chemistry
  • Drug development

Interaction studies have focused on its binding affinities with various biological receptors and enzymes. Initial findings suggest the trifluoromethyl group may enhance lipophilicity, affecting membrane permeability and receptor interactions. Further studies are needed to fully understand its pharmacodynamic and pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity. The compound may also modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Azepane vs. Piperidine Derivatives
  • 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride utilizes a seven-membered azepane ring, which offers conformational flexibility compared to six-membered piperidine analogs. This flexibility may influence binding affinity to biological targets, such as enzymes or receptors .
Spiro and Diazaspiro Systems
  • Reference Example 107 (EP 4374877 A2): Features a diazaspiro[3.5]nonane core with multiple trifluoromethyl groups and a difluorophenyl moiety. Spiro systems restrict conformational mobility, which can improve target selectivity but reduce solubility .

Substituent Effects

Trifluoromethyl (CF₃) vs. Fluorine (F)
  • The trifluoromethyl group in the target compound increases electronegativity and lipophilicity compared to mono-fluorinated analogs (e.g., 5-fluoroazepan-4-ol hydrochloride, CAS 1823331-71-0). This enhances membrane permeability and resistance to oxidative metabolism .
  • Compound: A cyclobutane derivative with methylamino and trifluoromethyl groups (m/z 411 [M+H]⁺) highlights the CF₃ group’s role in improving LCMS detectability due to its high mass defect .
Hydroxyl and Ester Functional Groups
  • The hydroxyl group in the target compound may facilitate hydrogen bonding with biological targets, while ester-containing analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) exhibit faster hydrolysis rates in vivo, reducing half-life .

Pharmacokinetic and Physicochemical Properties

Property 5-Fluoro-4-(trifluoromethyl)azepan-4-ol HCl 5-Fluoroazepan-4-ol HCl () Reference Example 107 ()
Core Structure Azepane Azepane Diazaspiro[3.5]nonane
Key Substituents 4-CF₃, 5-F, 4-OH 5-F, 4-OH CF₃, difluorophenyl
Molecular Weight ~223.58 (calc.) 169.62 658
Solubility Likely moderate (HCl salt) Soluble in DMSO (per ) Low (spiro system)
LCMS m/z [M+H]⁺ Not available Not reported 658

Research Implications and Limitations

  • Advantages of Target Compound: The combination of CF₃ and F substituents may synergistically enhance bioavailability and target engagement compared to non-fluorinated analogs.
  • Challenges: Limited solubility of spiro systems (e.g., Reference Example 107) underscores the need for salt forms (e.g., HCl) to improve pharmacokinetics .
  • Data Gaps: Direct pharmacological data for this compound are absent in the provided evidence; comparisons rely on structural extrapolation.

Biological Activity

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride is a compound that has gained attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H9F4ClN
  • CAS Number : 1823245-41-5

The presence of fluorine atoms significantly influences the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

This compound is hypothesized to interact with various biological targets, primarily through enzyme inhibition. Notably, it may act as an inhibitor of liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. This inhibition can potentially lead to altered metabolic pathways and impact physiological responses to alcohol consumption.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound exhibits significant inhibitory effects on cell proliferation, particularly in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involves inducing apoptosis, as evidenced by increased levels of p53 expression and activation of caspase-3 .

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of various azepane derivatives, this compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound in drug development for cancer treatment .
  • Mechanistic Studies : Further investigations into its mechanism revealed that the compound might disrupt cellular signaling pathways associated with survival and proliferation in cancer cells. Flow cytometry analyses confirmed that treated cells underwent apoptosis in a dose-dependent manner .

Data Tables

Biological Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF-710.38Apoptosis induction
AnticancerMEL-812.1Apoptosis induction
AntimicrobialVariousTBDPotential broad-spectrum

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride, and how can reaction conditions be optimized?

Answer:
Synthesis of azepane derivatives often involves cyclization or functional group modifications. For example, acid hydrolysis under controlled conditions (e.g., concentrated HCl at ~72°C for 4 hours) has been used for analogous compounds to achieve ring closure or deprotection . Solvent selection (e.g., THF) and stoichiometric ratios of reagents (e.g., 1.1 equiv. acylating agents) are critical for optimizing yield and minimizing side reactions. Reaction monitoring via TLC or HPLC is advised to track intermediate formation .

Basic: Which analytical techniques are most robust for verifying the purity and structural integrity of this compound?

Answer:
High-Performance Liquid Chromatography (HPLC) with comparison to authentic standards is a gold standard for purity assessment (>95% by area normalization) . Complementary techniques include:

  • Melting Point Analysis : Compare observed values (e.g., 89–93°C for structurally related piperidinols) to literature data to confirm crystallinity .
  • Mass Spectrometry : High-resolution MS (e.g., observed m/z 205.9369) validates molecular weight and fragmentation patterns .
  • NMR Spectroscopy : Fluorine-19 NMR can resolve trifluoromethyl and fluoro substituents, while 1H/13C NMR confirms azepane ring conformation.

Advanced: How can researchers investigate the compound’s stability under varying environmental or experimental conditions?

Answer:
Stability studies should simulate relevant conditions (e.g., pH, temperature, light exposure). For example:

  • Surface Reactivity : Use microspectroscopic imaging (e.g., FTIR, XPS) to analyze adsorption/desorption kinetics on model indoor surfaces, as demonstrated in interfacial chemistry studies .
  • Thermogravimetric Analysis (TGA) : Quantify decomposition thresholds under controlled heating.
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 1–3 months, monitoring degradation via HPLC-MS .

Advanced: What computational approaches are suitable for predicting the compound’s reactivity in novel reaction systems?

Answer:

  • Density Functional Theory (DFT) : Model transition states for fluorinated azepane ring opening/closing reactions to predict regioselectivity.
  • Molecular Dynamics (MD) Simulations : Study solvation effects in polar aprotic solvents (e.g., THF) to optimize reaction media .
  • Docking Studies : If bioactive, simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.

Advanced: How should researchers resolve contradictions in published data on the compound’s physicochemical properties?

Answer:

  • Systematic Literature Review : Apply search filters (e.g., excluding non-peer-reviewed studies, non-English texts) as outlined in EPA strategies for chemical data curation .
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., logP, pKa) and identify outliers via statistical tools (e.g., Grubbs’ test).
  • Experimental Replication : Reproduce key studies under controlled conditions (e.g., identical solvent systems, purity thresholds >95% ).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods, especially during acid hydrolysis steps involving concentrated HCl .
  • First-Aid Measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure, as recommended for structurally similar halogenated phenols .
  • Waste Disposal : Neutralize acidic byproducts before disposal in compliance with EPA guidelines for fluorinated organics .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological or catalytic systems?

Answer:

  • Isotopic Labeling : Introduce 18F or 13C isotopes to track metabolic or catalytic pathways via PET imaging or NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to identify rate-determining steps.
  • Inhibitor Studies : Use competitive inhibitors in enzyme assays to map binding sites and validate hypothesized mechanisms.

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